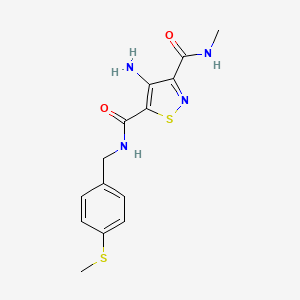

4-amino-N3-methyl-N5-(4-(methylthio)benzyl)isothiazole-3,5-dicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a category of chemicals that involve intricate syntheses and are studied for their potential in various applications, including medicinal chemistry and material science. These compounds often exhibit unique physical and chemical properties due to their complex molecular structures.

Synthesis Analysis

The synthesis of complex isothiazole derivatives involves multiple steps, including methylation, condensation with hydrazine, and reactions with alkyl halides. For instance, benzamide-based 5-aminopyrazoles and their corresponding heterocycles have been synthesized through a novel route involving the reaction of benzoyl isothiocyanate with malononitrile followed by alkylation, showcasing the intricate processes involved in creating such compounds (Hebishy et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds is characterized through spectroscopy and X-ray crystallography. For example, the structural determination and conformational analyses of isothiazol derivatives highlight the significance of non-planarity and the presence of specific functional groups in determining the compound's chemical behavior (Argilagos et al., 1997).

Chemical Reactions and Properties

Isothiazole compounds undergo various chemical reactions, including isomerization and cyclization, influenced by their substituents and reaction conditions. These reactions are crucial for modifying the compound's structure to achieve desired properties or functionalities (Albert, 1970).

Aplicaciones Científicas De Investigación

Synthetic Studies and Routes

Research has explored synthetic routes and modifications of compounds with structures related to the specified chemical. One study detailed the conversion of 4-amino-1,2-dithiol-3-one through methylation into various derivatives, discussing the spectroscopic characteristics of these compounds, which could be relevant for designing compounds with similar structural features for specific applications (Brown, Rae, & Sternhell, 1965).

Antiviral Activity

Another significant area of research involves the development of compounds for antiviral applications. A study described the synthesis of benzamide-based 5-aminopyrazoles and their effectiveness against avian influenza virus (H5N1), indicating the potential of similar compounds for antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).

Antimicrobial Properties

The antimicrobial properties of new chemical derivatives have been a subject of research, with studies synthesizing novel triazole derivatives and evaluating their effectiveness against various microorganisms. This suggests the potential for compounds with similar structures to serve as antimicrobial agents (Bektaş et al., 2010).

Enantioselective Reactions

Research into enantioselective reactions, such as the Passerini and Ugi multicomponent reactions, provides insights into synthesizing chiral compounds. Understanding these reactions can inform the development of highly specific compounds for various scientific applications (Wang et al., 2018).

Structural and Activity Relationships

Investigations into the structural and activity relationships of compounds, like the synthesis and evaluation of indazole and benzimidazolone derivatives as 5-HT4 receptor antagonists, are crucial for drug discovery and development. These studies highlight the importance of molecular structure in determining biological activity (Schaus et al., 1998).

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of Action

The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives can inhibit the growth of bacteria or fungi by disrupting their cell wall synthesis, while others can act as antioxidants by neutralizing harmful free radicals in the body .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives can inhibit the synthesis of certain proteins in bacteria, leading to their death. Others can inhibit the activity of certain enzymes, leading to a decrease in the production of harmful substances in the body .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole derivatives can vary widely depending on their structure and functional groups. Some thiazole derivatives are well absorbed in the body and can be distributed widely in various tissues, while others are poorly absorbed and are mainly excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of thiazole derivatives can vary widely. For example, some thiazole derivatives can cause the death of bacteria or fungi by disrupting their cell wall synthesis, while others can protect cells from damage by neutralizing harmful free radicals .

Action Environment

The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, some thiazole derivatives are more effective in acidic environments, while others are more effective in alkaline environments .

Propiedades

IUPAC Name |

4-amino-3-N-methyl-5-N-[(4-methylsulfanylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S2/c1-16-13(19)11-10(15)12(22-18-11)14(20)17-7-8-3-5-9(21-2)6-4-8/h3-6H,7,15H2,1-2H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIRIWIIWXPVOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N3-methyl-N5-(4-(methylthio)benzyl)isothiazole-3,5-dicarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2485203.png)

![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2485205.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2485210.png)

![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2485212.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2485217.png)

![N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2485224.png)

![1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2485226.png)